1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
Overview
Description
“1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 125033-39-8 . It has a molecular weight of 293.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O.2ClH/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12;;/h2-6,14,16H,7-11H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings and their derivatives, including structures similar to "1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride," are widely used in medicinal chemistry for the treatment of human diseases. The saturated scaffold of the pyrrolidine ring contributes to stereochemistry and three-dimensional coverage, enhancing the pharmacophore space exploration. Studies have reported that pyrrolidine-based compounds possess selectivity towards various biological targets, demonstrating the potential for the design of new compounds with diverse biological profiles (Li Petri et al., 2021).
Applications in Supramolecular Chemistry
Compounds with structural features resembling "this compound" are integral in supramolecular chemistry. For instance, benzene-1,3,5-tricarboxamides (BTAs) show significant promise in applications ranging from nanotechnology to polymer processing and biomedical applications. Their supramolecular self-assembly into nanometer-sized structures is facilitated by H-bonding, highlighting the potential for the development of novel materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Properties
IUPAC Name |
1-benzyl-3-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12;;/h2-6,14,16H,7-11H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBTUBATFNEHKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(C1)CC2=CC=CC=C2)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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